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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzoic acid
CAS No.: 1003709-96-3

Cat. No.: B1437853

Get Quote

Part 1: Executive Summary & Molecular Identity[1]

2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is a specialized fluorinated
intermediate critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK

pathways) and advanced agrochemicals.[1] Its unique substitution pattern—ortho-difluorination
combined with a meta-methyl group—imparts specific metabolic stability and lipophilicity
profiles to final drug candidates.[1]

This guide provides a rigorous technical breakdown of its spectroscopic signature, establishing
a self-validating analytical framework for identification and purity assessment.

Chemical Identity Table
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Part 2: Molecular Characterization Strategy

To ensure scientific integrity, the characterization workflow must follow a logical "Causality
Chain"—from synthesis to final release. The following diagram illustrates the critical path for
validating this specific isomer, distinguishing it from common impurities like 2,4-difluoro or 3-

methyl-benzoic acid derivatives.
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Click to download full resolution via product page

Caption: Analytical workflow prioritizing NMR for isomer differentiation due to the high likelihood

of regioisomers in fluorination chemistry.

Part 3: Spectroscopic Data Analysis

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1437853?utm_src=pdf-body-href
https://www.benchchem.com/product/b1437853?utm_src=pdf-body-href
https://www.benchchem.com/product/b1437853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the 2,3-difluoro substitution pattern from 2,4- or 2,5-
isomers.[1] The presence of two non-equivalent aromatic protons with distinct coupling
constants to fluorine nuclei is the diagnostic fingerprint.

Predicted H NMR Data (400 MHz, DMSO-ds)

Note: Values are calculated based on substituent chemical shift additivity rules (Holleman/Z-

score).
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19F NMR Data (376 MHz, DMSO-ds)

Fluorine NMR is critical for this compound.[1] The two fluorine atoms are vicinal (adjacent),
leading to a characteristic "roofing" effect or strong coupling.

e F-3(0-138to -142 ppm): Triplet-like or ddd.[1] Coupled to F-2 (
Hz) and H-4 (
Hz).[1]

e F-2 (0 -140 to -145 ppm): Multiplet. Coupled to F-3 (
Hz) and H-6 (

Hz).[1]
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Expert Insight: In 2,3-difluoro systems, the

coupling (~20-22 Hz) is a definitive marker.[1] If you observe a

(~5-10 Hz), you likely have the 2,4- or 2,5- isomer impurity.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint” ID test.[1]
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Mass Spectrometry (MS)[1]

« lonization Mode: Electrospray lonization (ESI), Negative Mode [M-H]~.
¢ Molecular lon: m/z 171.0 [M-H]~.
» Fragmentation Pattern:

o m/z 171: Parent lon.

o m/z 127: [M - COz]~ (Decarboxylation).[1]

o m/z 107: [M - COz - HF]~ (Deep fragmentation, typical in fluorinated aromatics).[1]
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Part 4: Experimental Protocols

NMR Sample Preparation (Standard Operating
Procedure)

To ensure reproducibility of the shifts listed above:

Mass: Weigh 10-15 mg of 2,3-Difluoro-5-methylbenzoic acid.

Solvent: Add 0.6 mL DMSO-de (99.8% D).[1] Note: CDCIs is not recommended due to poor
solubility and dimerization effects shifting the COOH peak.

Vessel: Transfer to a clean, dry 5mm NMR tube.

Acquisition:
o Temperature: 298 K (25°C).
o Scans: 16 (*H), 64+ (13C/*°F).

o Reference: Calibrate residual DMSO quintet to 2.50 ppm.

HPLC Purity Method (Reverse Phase)

For quantitative purity assessment (>98% requirement).

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV @ 220 nm (Amide/Aromatic absorption) and 254 nm.
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Retention Time: Expect elution ~5.5 - 6.5 min (moderately lipophilic due to F and Me
groups).[1]

Part 5: References & Authority[1]

Chemical Identity & CAS:AA Blocks & Pharmaffiliates Database. Entry for CAS 1003709-96-
3.[11I2113114]

Synthesis Context:Zhang et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-
hydroxybenzoic acid" (Analogous chemistry).[1][5][6] Journal of Chemical Research, 2020.[5]

NMR Prediction Logic:Pretsch, E., et al. "Structure Determination of Organic Compounds:
Tables of Spectral Data." Springer, 2009. (Standard reference for Z-score additivity rules).

General Fluorine Coupling Constants:Dolbier, W. R. "Guide to Fluorine NMR for Organic
Chemists." Wiley, 2009. (Source for

and

coupling ranges).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2,3-Difluoro-5-
methylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437853#spectroscopic-data-for-2-3-difluoro-5-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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